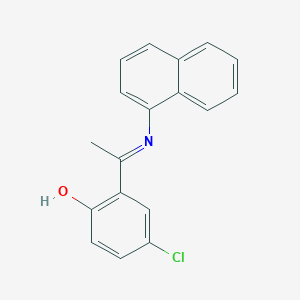
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.8 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol typically involves the reaction of 4-chloro-2-hydroxyacetophenone with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol can be compared with other similar compounds, such as:
- 4-Chloro-2-(1-(phenylimino)ethyl)phenol
- 4-Chloro-2-(1-(2-naphthylamino)ethyl)phenol
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .
Properties
CAS No. |
105558-35-8 |
|---|---|
Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
4-chloro-2-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)phenol |
InChI |
InChI=1S/C18H14ClNO/c1-12(16-11-14(19)9-10-18(16)21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11,21H,1H3 |
InChI Key |
NBGBHKXEZDPSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



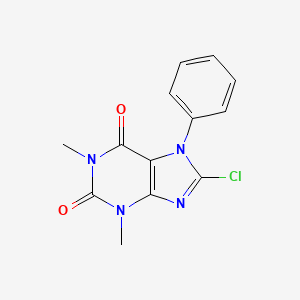
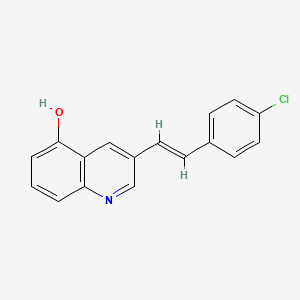
![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)


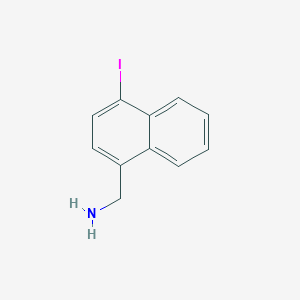


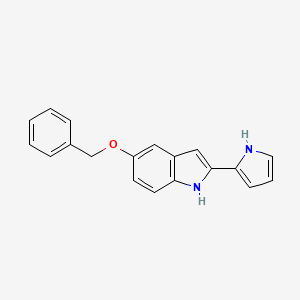
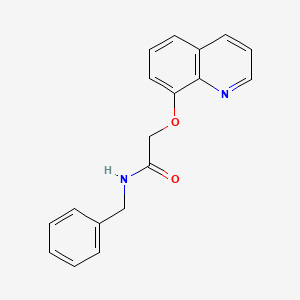
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)

